molecular formula C7H9N3OS B029033 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 185040-32-8

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B029033
M. Wt: 183.23 g/mol
InChI Key: WGUCZWYLSKPURM-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a pyrimidine derivative, a class of compounds known for their diverse chemical properties and applications in organic synthesis and pharmacology.

Synthesis Analysis

  • The synthesis of pyrimidine derivatives involves nucleophilic attack on trichloropyrimidine by amines, resulting in compounds with varied properties including tranquilizing and analgesic effects (Mattioda et al., 1975).
  • A novel synthesis route for pyrido[2,3-d]pyrimidines has been developed using 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde, showcasing the versatility of this chemical in synthesizing complex heterocyclic compounds (Chizhova et al., 2015).

Molecular Structure Analysis

  • Studies on similar pyrimidine derivatives reveal complex hydrogen bonding leading to a three-dimensional framework, highlighting the intricate molecular interactions of these compounds (Low et al., 2007).

Chemical Reactions and Properties

  • Pyrimidine derivatives are known for their diverse chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of various heterocyclic structures (Bakulina et al., 2014).

Physical Properties Analysis

  • The physical properties of pyrimidine derivatives, including solubility and crystalline structure, are influenced by their molecular arrangements and hydrogen bonding patterns (Trilleras et al., 2009).

Chemical Properties Analysis

  • Pyrimidine derivatives exhibit a range of chemical properties, including antiemetic, tranquilizing, and analgesic activities, depending on their structural modifications (Mattioda et al., 1975).
  • The chemical behavior of these compounds in reactions with various nucleophiles and electrophiles underscores their reactivity and potential for diverse applications in organic chemistry (Abass et al., 2010).

Scientific Research Applications

  • Therapeutic Applications : A study by Song (2007) discusses the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidines, which hold potential therapeutic applications for conditions like psychosis, memory impairment, and drug abuse (Yang-Heon Song, 2007).

  • Pharmacological Properties : Mattioda et al. (1975) synthesized new 4-piperazinopyrimidines with methylthio substituents, showing promise as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents (G. Mattioda et al., 1975).

  • Antimicrobial Activity : Rathod and Solanki (2018) synthesized derivatives of pyrimidine-5-carboxamide showing promising antimicrobial activity (Chetan C. Rathod & M. Solanki, 2018).

  • Drug Discovery and Synthesis : Clark et al. (1993) discuss the synthesis of thieno[2,3-d]pyrimidines, which are significant in drug discovery and the synthesis of new nitro compounds (J. Clark et al., 1993).

  • Pesticide Analysis : Xu Dong (2012) describes a method for separating and determining a new pyrimidine pesticide, 2-methylthio-4-amino-5-pyrimidine formaldehyde, and its midbody, 2-methylthio-4-amino-5-pyrimidine methanol, providing rapid and accurate analytical results (Xu Dong, 2012).

  • Purine Synthesis : Perandones and Soto (1997) developed an expeditious procedure for synthesizing purines from aminoimidazolecarbaldehydes, a method potentially useful for preparing purines with or without substituents on the pyrimidine ring (Francisco Perandones & J. Soto, 1997).

properties

IUPAC Name

4-(methylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUCZWYLSKPURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442382
Record name 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

CAS RN

185040-32-8
Record name 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.00 g (0.022 mol) of 5-cyano-4-methylamino-2-methylsulfanyl-pyrimidine (from Example 3) in 150 mL of 50% aqueous formic acid was reacted with 6.0 g of water-wet Raney Nickel. The mixture was stirred at 25° C. for 12 hours. The solids were filtered and washed with 40 mL of 50% aqueous formic acid. With ice bath cooling, a cold saturated solution of potassium carbonate was added slowly to the green filtrate until complete precipitation of a solid was achieved (pH is still acidic; pH about 5). The solid was extracted into 200 mL of ethyl acetate, and the solution was dried (potassium carbonate), filtered, and concentrated; wt 2.30 g (57%); mp 98°-100° C.; tlc (1:1 hexane:ethyl acetate) one spot Rf 0.5.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Methylamino-2-methylsulfanyl-5-pyrimidine-methanol (2.40 g, 13.0 mmol) in 7 mL of acetic acid was added to a solution of sodium dichromate-dihydrate (1.30 g, 4.4 mmol) in 6 mL of acetic acid. After 2 hours at room temperature, additional sodium dichromate-dihydrate (0.3 g, 1.0 mmol) in 1 mL of acetic acid was added. After a total reaction time of 3.5 hours, the bright yellow solid was removed by filtration. Water (30 mL) was added to the filtrate, followed by aqueous ammonium hydroxide until basic (pH 9.0). The mixture was cooled in the refrigerator for 30 minutes. The precipitate was collected and dissolved in ethyl acetate, and the solution was dried over MgSO4. Filtration and concentration in vacuo gave 0.72 g (30%) of 4-methylamino-2-methylsulfanyl-5-pyrimidinecarboxaldehyde; mp 99°-101° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (3.1 g, 16.73 mmol) and manganese dioxide (7.27 g, 83.67 mmol) in DCM (40 mL) was stirred at room temperature for 12 hours. The resulting precipitate was filtered off, and the filtrate was concentrated to give 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (2.8 g, 91%) as a yellowish solid. MS (ES+) C7H9N3OS requires: 183. found: 184 [M+H]+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.27 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 2
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 4
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 6
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Citations

For This Compound
6
Citations
X Liang, X Liu, B Wang, F Zou, A Wang… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a dihydropyrimidopyrimidine core scaffold based compound 27 (GNF-7), we discovered a highly potent (ABL1: IC 50 of 70 nM) and selective (S score (1) = 0.02) BCR-ABL …
Number of citations: 20 pubs.acs.org
X Liang, F Lv, B Wang, K Yu, H Wu, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
BMX is a member of TEC family nonreceptor tyrosine kinase and is involved in a variety of critical physiological and pathological processes. Through combination of irreversible inhibitor …
Number of citations: 17 pubs.acs.org
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
Number of citations: 9 www.sciencedirect.com
HG Choi, P Ren, F Adrian, F Sun, HS Lee… - Journal of medicinal …, 2010 - ACS Publications
The second generation of Bcr-Abl inhibitors nilotinib, dasatinib, and bosutinib developed to override imatinib resistance are not active against the T315I “gatekeeper” mutation. Here we …
Number of citations: 83 pubs.acs.org
JS Beasley - 2013 - search.proquest.com
The synthesis of biologically active molecules represents an important aspect of organic chemistry. Renewables, and their respective green syntheses, embody another essential aspect …
Number of citations: 7 search.proquest.com
L Ren, KA Ahrendt, J Grina, ER Laird… - Bioorganic & medicinal …, 2012 - Elsevier
Herein we describe the discovery of a novel series of ATP competitive B-Raf inhibitors via structure based drug design (SBDD). These pyridopyrimidin-7-one based inhibitors exhibit …
Number of citations: 22 www.sciencedirect.com

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